1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea
説明
1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea is a thiourea derivative featuring a quinazoline core substituted with a chloro group at position 6 and a phenyl ring at position 2. The methylthiourea moiety is linked via an amino group at position 2 of the quinazoline scaffold. Quinazoline derivatives are well-documented in medicinal chemistry for their kinase inhibitory activity, particularly in anticancer applications .
特性
IUPAC Name |
1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5S/c1-18-16(23)22-21-15-19-13-8-7-11(17)9-12(13)14(20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H2,18,22,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZVUUCMSFMHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325270 | |
| Record name | 1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
374911-53-2 | |
| Record name | 1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
The synthesis of 1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea typically involves the reaction of 6-chloro-4-phenylquinazoline-2-amine with methyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
化学反応の分析
1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction yields and selectivity. Major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown promise in biological assays for its anti-inflammatory and anti-cancer properties.
Medicine: Preliminary studies suggest potential therapeutic applications, particularly in targeting specific cancer cell lines.
Industry: It may be used in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Substituent Effects on Bioactivity
- 1-(2,4-Dichlorobenzoyl)-3-methylthiourea : This ligand exhibits moderate anticancer activity but suffers from poor permeability and lipophilicity. Complexation with Fe(III) significantly enhances its binding affinity (ΔG = -7.64 kcal/mol vs. precursor ΔG = -6.2 kcal/mol) and improves oral bioavailability (%HIA = 97.80%, Caco2 = 53.64%) .
- 1-(2,4-Dimethylphenyl)-3-methylthiourea : Methyl groups may reduce steric hindrance, but its low predicted solubility (pKa = 13.70) limits bioavailability .
Metal Complexation
Iron (III) complexes of thiourea derivatives, such as Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III), demonstrate superior antitumor activity compared to free ligands. For example, the Fe(III) complex shows IC₅₀ values of 13.7 μM (K562 leukemia) and 38.6 μM (BEL7402 liver cancer), outperforming its precursor . This suggests that metal coordination could enhance the target compound’s efficacy if similarly modified.
Molecular Docking and Binding Affinity
- Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III) : Exhibits strong binding to ribonucleotide reductase (ΔG = -7.64 kcal/mol, inhibition constant = 2.11 µM), forming four hydrogen bonds and twelve hydrophobic interactions with key residues (Arg 293, Ser 217, Thr 608, Cys 428) .
- Hydroxyurea (Reference Drug) : Shows weaker binding (ΔG = -5.2 kcal/mol), highlighting the Fe(III) complex’s superiority .
Pharmacokinetic and Toxicity Profiles
Key Observations :
- Chlorinated substituents improve binding but may increase mutagenic risk.
- Metal complexation enhances %HIA and Caco2, suggesting better oral absorption .
- The target compound’s chloro-phenylquinazoline group may balance lipophilicity and solubility, though toxicity risks require empirical validation.
生物活性
The compound 1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea is , with a molecular weight of approximately 274.76 g/mol. The structure features a chloro group at position 6 of the quinazoline ring, which is significant for its biological activity.
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains. For instance, studies have shown that quinazolinone derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
A comparative study highlighted that certain quinazoline derivatives demonstrated higher antibacterial activity than standard antibiotics like ciprofloxacin . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Quinazoline derivatives are also recognized for their anticancer properties. They act as inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. Compounds similar to 1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea have been shown to inhibit EGFR autophosphorylation, leading to reduced tumor cell proliferation .
In vitro studies have reported that these compounds exhibit cytotoxic effects on various cancer cell lines, with IC50 values often in the nanomolar range. For example, a series of quinazoline derivatives were synthesized and evaluated for their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial in the treatment of chronic inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by Osarumwense et al. (2023) evaluated the antibacterial activity of synthesized quinazolinone derivatives using the agar well plate method. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli , surpassing traditional antibiotics . The study concluded that structural modifications at specific positions enhance antibacterial efficacy.
Case Study 2: Anticancer Properties
In a study focusing on EGFR inhibition, researchers synthesized a series of quinazoline derivatives and tested their effects on cancer cell lines. The findings revealed that some compounds effectively inhibited cell growth and induced apoptosis in EGFR-overexpressing cells, suggesting their potential as targeted cancer therapies .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
